molecular formula C11H6N2O2 B3044958 2H-indeno[2,1-c]pyridazine-3,9-dione CAS No. 100595-21-9

2H-indeno[2,1-c]pyridazine-3,9-dione

Cat. No.: B3044958
CAS No.: 100595-21-9
M. Wt: 198.18 g/mol
InChI Key: ZYICMRFRKSZKCP-UHFFFAOYSA-N
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Description

2H-indeno[2,1-c]pyridazine-3,9-dione: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms This compound is notable for its unique structure, which combines an indene moiety with a pyridazine ring, resulting in a fused bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-indeno[2,1-c]pyridazine-3,9-dione typically involves the reaction of phthalic anhydride with ethyl cyanoacetate. This reaction proceeds through a Knoevenagel condensation, forming an intermediate compound that can be further cyclized to yield the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine to facilitate the condensation and subsequent cyclization steps.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-indeno[2,1-c]pyridazine-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionalities to diols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridazine ring or the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2H-indeno[2,1-c]pyridazine-3,9-dione has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its chemical reactivity makes it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-indeno[2,1-c]pyridazine-3,9-dione is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the dione functionality suggests potential interactions with enzymes or receptors involved in redox reactions. Additionally, the pyridazine ring may engage in hydrogen bonding or π-π interactions with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2H-indeno[2,1-c]pyridine-1,9-dione
  • 2H-indeno[2,1-c]pyridine-3,9-dione
  • Indeno[2,1-c]pyran-1,9-dione

Uniqueness

2H-indeno[2,1-c]pyridazine-3,9-dione is unique due to the combination of the indene and pyridazine moieties, which imparts distinct chemical and biological properties. The presence of two adjacent nitrogen atoms in the pyridazine ring differentiates it from other similar compounds, potentially leading to unique reactivity and interactions in various applications.

Properties

IUPAC Name

2H-indeno[2,1-c]pyridazine-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c14-9-5-8-6-3-1-2-4-7(6)11(15)10(8)13-12-9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYICMRFRKSZKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=O)NN=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143414
Record name 2H-Indeno(2,1-c)pyridazine-3,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100595-21-9
Record name 2H-Indeno(2,1-c)pyridazine-3,9-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100595219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Indeno(2,1-c)pyridazine-3,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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